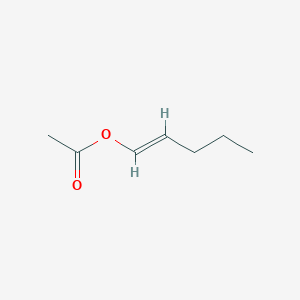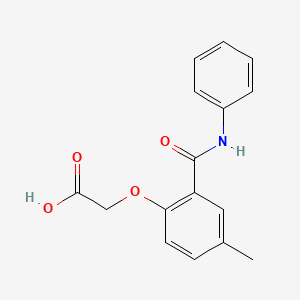
Acetamide, N,N'-1,4-phenylenebis[2-cyano-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N,N’-1,4-phenylenebis[2-cyano-] is a chemical compound with the molecular formula C10H12N2O2 It is known for its unique structure, which includes two acetamide groups attached to a phenylene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N,N’-1,4-phenylenebis[2-cyano-] typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the treatment of various substituted aryl amines with methyl cyanoacetate without solvent at room temperature, which yields the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production of Acetamide, N,N’-1,4-phenylenebis[2-cyano-] may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Acetamide, N,N’-1,4-phenylenebis[2-cyano-] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted acetamide compounds.
Aplicaciones Científicas De Investigación
Acetamide, N,N’-1,4-phenylenebis[2-cyano-] has a wide range of scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Acetamide, N,N’-1,4-phenylenebis[2-cyano-] involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-1,4-phenylenebis(2-chloroacetamide): Similar in structure but with chloro groups instead of cyano groups.
N,N’-1,4-phenylenebis(2-bromoacetamide): Contains bromo groups instead of cyano groups.
N,N’-diacetyl-1,4-phenylenediamine: Another related compound with acetyl groups.
Uniqueness
Acetamide, N,N’-1,4-phenylenebis[2-cyano-] is unique due to its cyano functional groups, which impart distinct chemical and biological properties. These properties make it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
36394-53-3 |
|---|---|
Fórmula molecular |
C12H10N4O2 |
Peso molecular |
242.23 g/mol |
Nombre IUPAC |
2-cyano-N-[4-[(2-cyanoacetyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C12H10N4O2/c13-7-5-11(17)15-9-1-2-10(4-3-9)16-12(18)6-8-14/h1-4H,5-6H2,(H,15,17)(H,16,18) |
Clave InChI |
RQFTUNRLTMXDJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)CC#N)NC(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Cycloheptyl [4-(dimethylsulfamoyl)phenyl]carbamate](/img/structure/B14679522.png)






![1-[[4-(Piperidin-1-ylmethyl)phenyl]methyl]piperidine](/img/structure/B14679582.png)



